REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:16]=[CH:15][C:12]([CH2:13][NH2:14])=[CH:11][CH:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:17]1[O:28][C:27]2[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][C:19]=2[O:18]1.C(O)(=O)C1C=CC2OCOC=2C=1.S(Cl)(Cl)=O>C(Cl)(Cl)Cl>[CH2:17]1[O:28][C:27]2[CH:26]=[CH:25][C:21]([C:22]([NH:14][CH2:13][C:12]3[CH:11]=[CH:10][C:9]([O:8][CH2:7][CH2:6][N:1]4[CH2:2][CH2:3][CH2:4][CH2:5]4)=[CH:16][CH:15]=3)=[O:23])=[CH:20][C:19]=2[O:18]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CCOC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C(=O)Cl)C=CC2O1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=2OCOC2C=C1)(=O)O
|
Name
|
|
Quantity
|
65.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
150 ml of water was added to the residue
|
Type
|
WASH
|
Details
|
the mixture was washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
The residue was washed with isopropyl ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C(=O)NCC3=CC=C(C=C3)OCCN3CCCC3)C=CC2O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |